molecular formula C9H23N3 B1456995 (3-{[2-(Dimethylamino)ethyl](methyl)amino}propyl)(methyl)amine CAS No. 1342437-21-1

(3-{[2-(Dimethylamino)ethyl](methyl)amino}propyl)(methyl)amine

Cat. No.: B1456995
CAS No.: 1342437-21-1
M. Wt: 173.3 g/mol
InChI Key: WNLFEWYIGMEAAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-{[2-(Dimethylamino)ethyl](methyl)amino}propyl)(methyl)amine is a useful research compound. Its molecular formula is C9H23N3 and its molecular weight is 173.3 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of (3-{2-(Dimethylamino)ethylamino}propyl)(methyl)amine are amine-containing monomers . These monomers are used in the production of various polymers, including acrylic copolymers . The compound interacts with these targets to influence their polymerization process .

Mode of Action

(3-{2-(Dimethylamino)ethylamino}propyl)(methyl)amine interacts with its targets through hydrogen bonding . This interaction influences the reactivity of the amine monomers during the polymerization process . The compound’s ability to form assemblies with different reactivity due to hydrogen bonding is a key aspect of its mode of action .

Biochemical Pathways

The compound affects the polymerization pathway of amine-containing monomers . It influences the composition and compositional heterogeneity of the resulting copolymers . The total initial concentration of monomers significantly influences these effects .

Pharmacokinetics

It’s important to note that the compound’s interaction with its targets and its effects on the polymerization process suggest that it may have significantbioavailability in the systems where it is used .

Result of Action

The primary result of the action of (3-{2-(Dimethylamino)ethylamino}propyl)(methyl)amine is the formation of acrylic copolymers . These copolymers are used as effective dispersant viscosity modifiers for lubricating oils . The compound’s action results in copolymers with specific compositions and heterogeneity, which are influenced by the initial concentration of the monomers .

Action Environment

The action of (3-{2-(Dimethylamino)ethylamino}propyl)(methyl)amine is influenced by the environmental conditions in which it is used. For instance, the solvent nature and the total initial concentration of monomers in the system can significantly affect the compound’s action . Therefore, careful control of these environmental factors is crucial for optimizing the compound’s efficacy and stability .

Biochemical Analysis

Biochemical Properties

(3-{2-(Dimethylamino)ethylamino}propyl)(methyl)amine plays a vital role in biochemical reactions, particularly in the synthesis of polymers and other complex molecules. It interacts with enzymes such as polymerases and transferases, facilitating the transfer of functional groups and the formation of new chemical bonds. The compound’s ability to form stable complexes with proteins and other biomolecules makes it a valuable tool in biochemical research .

Cellular Effects

The effects of (3-{2-(Dimethylamino)ethylamino}propyl)(methyl)amine on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of key signaling molecules, leading to changes in gene expression patterns and metabolic fluxes. These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular function .

Molecular Mechanism

At the molecular level, (3-{2-(Dimethylamino)ethylamino}propyl)(methyl)amine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular mechanisms are essential for understanding how the compound exerts its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-{2-(Dimethylamino)ethylamino}propyl)(methyl)amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity. Understanding these temporal effects is crucial for designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of (3-{2-(Dimethylamino)ethylamino}propyl)(methyl)amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular function and promoting tissue regeneration. At high doses, it can cause toxic or adverse effects, including cellular damage and organ dysfunction. Identifying the optimal dosage is essential for maximizing the compound’s therapeutic potential while minimizing its risks .

Metabolic Pathways

(3-{2-(Dimethylamino)ethylamino}propyl)(methyl)amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic fluxes and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of (3-{2-(Dimethylamino)ethylamino}propyl)(methyl)amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for predicting the compound’s effects on cellular function and its potential therapeutic applications .

Properties

IUPAC Name

N'-[2-(dimethylamino)ethyl]-N,N'-dimethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H23N3/c1-10-6-5-7-12(4)9-8-11(2)3/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLFEWYIGMEAAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN(C)CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.